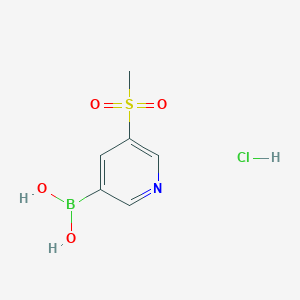
(5-Methanesulfonylpyridin-3-yl)boronic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Methanesulfonylpyridin-3-yl)boronic acid hydrochloride is a boronic acid derivative with a methanesulfonyl group attached to the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methanesulfonylpyridin-3-yl)boronic acid hydrochloride typically involves the reaction of 5-chloro-3-pyridineboronic acid with methanesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
(5-Methanesulfonylpyridin-3-yl)boronic acid hydrochloride undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives under oxidative conditions.
Substitution: The pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds or conjugated systems.
Oxidation: Sulfone derivatives.
Substitution: Substituted pyridine derivatives.
科学的研究の応用
(5-Methanesulfonylpyridin-3-yl)boronic acid hydrochloride has several applications in scientific research:
作用機序
The mechanism of action of (5-Methanesulfonylpyridin-3-yl)boronic acid hydrochloride primarily involves its ability to form stable complexes with various metal catalysts, facilitating reactions such as the Suzuki-Miyaura coupling. The boronic acid group interacts with the metal catalyst, enabling the transfer of organic groups and the formation of new carbon-carbon bonds .
類似化合物との比較
Similar Compounds
5-Chloro-3-pyridineboronic acid: Similar structure but with a chlorine atom instead of a methanesulfonyl group.
5-Methoxy-3-pyridineboronic acid: Contains a methoxy group instead of a methanesulfonyl group.
Uniqueness
(5-Methanesulfonylpyridin-3-yl)boronic acid hydrochloride is unique due to the presence of the methanesulfonyl group, which imparts distinct reactivity and properties compared to other boronic acid derivatives. This makes it particularly useful in specific synthetic applications and research contexts .
特性
分子式 |
C6H9BClNO4S |
|---|---|
分子量 |
237.47 g/mol |
IUPAC名 |
(5-methylsulfonylpyridin-3-yl)boronic acid;hydrochloride |
InChI |
InChI=1S/C6H8BNO4S.ClH/c1-13(11,12)6-2-5(7(9)10)3-8-4-6;/h2-4,9-10H,1H3;1H |
InChIキー |
XPVYHBIWNXRKTQ-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CN=C1)S(=O)(=O)C)(O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 3-[(methylcarbamoyl)methyl]piperazine-1-carboxylate](/img/structure/B13506803.png)

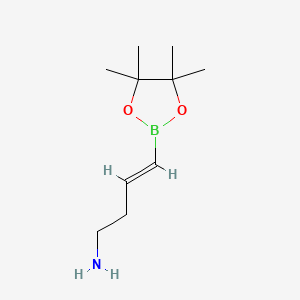

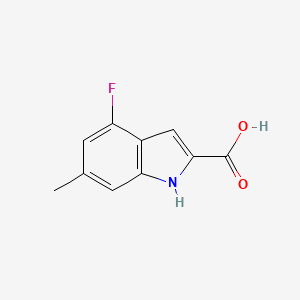
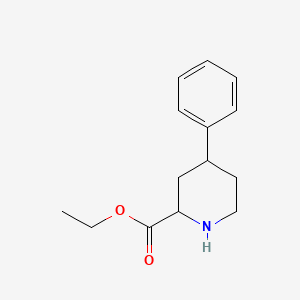
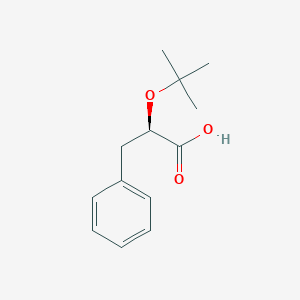
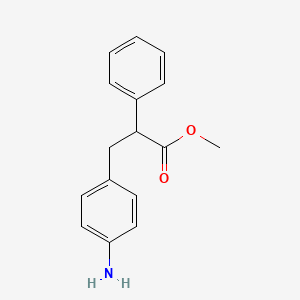
![[(5-Methylfuran-2-yl)methyl][(oxolan-2-yl)methyl]amine hydrochloride](/img/structure/B13506845.png)
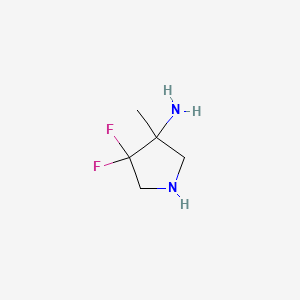
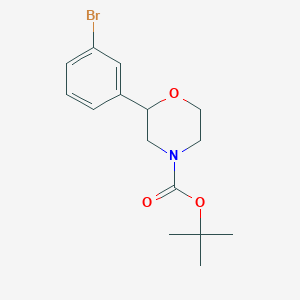
![rac-[(2R,6S)-6-methyloxan-2-yl]methanesulfonylchloride](/img/structure/B13506889.png)
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-2-carboxylic acid](/img/structure/B13506893.png)
![Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13506900.png)
